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molecular formula C6H12O3 B1340074 2-Ethoxy-2-methylpropanoic acid CAS No. 15001-71-5

2-Ethoxy-2-methylpropanoic acid

Cat. No. B1340074
M. Wt: 132.16 g/mol
InChI Key: ZCGZOPIPEZCKKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09382228B2

Procedure details

A solution of methyl 2-ethoxy-2-methylpropanoate (1.6 g, 10.95 mmol) in MeOH (14 mL) was treated drop-wise with a solution of KOH (1.228 g, 21.89 mmol) in water (7 mL) and stirred at RT overnight. The mixture was treated with water, washed with Et2O (2×) and the aqueous layer was acidified to pH 2 with 2M HCl. The mixture was extracted with EtOAc (4×) and the combined organics were dried over MgSO4 and concentrated to dryness to afford 2-ethoxy-2-methylpropanoic acid (1.1 g, 76%) as a colorless oil. 1H NMR (400 MHz, DMSO-d6): δ 12.42 (s, 1H), 3.34 (q, J=7.0 Hz, 2H), 1.28 (s, 6H), 1.06 (t, J=7.0 Hz, 3H).
Name
methyl 2-ethoxy-2-methylpropanoate
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
1.228 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH3:10])([CH3:9])[C:5]([O:7]C)=[O:6])[CH3:2].[OH-].[K+]>CO.O>[CH2:1]([O:3][C:4]([CH3:10])([CH3:9])[C:5]([OH:7])=[O:6])[CH3:2] |f:1.2|

Inputs

Step One
Name
methyl 2-ethoxy-2-methylpropanoate
Quantity
1.6 g
Type
reactant
Smiles
C(C)OC(C(=O)OC)(C)C
Name
Quantity
1.228 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
14 mL
Type
solvent
Smiles
CO
Name
Quantity
7 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with Et2O (2×)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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